Muroctasin

Descripción general

Descripción

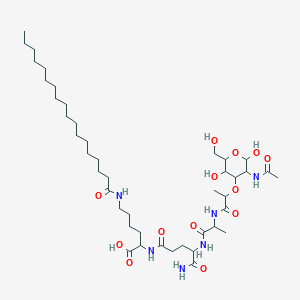

Muroctasin is a complex organic compound with a multifaceted structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Muroctasin involves multiple steps, each requiring specific reaction conditions The process typically begins with the preparation of the oxan-4-yl derivative, followed by the sequential addition of various functional groups through condensation and acylation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Análisis De Reacciones Químicas

Stability Profile Under Standard Conditions

Muroctasin demonstrates exceptional stability under typical storage conditions:

Acid-Mediated Decomposition

Reaction with 1N HCl under reflux (1 hour) yields:

| Reaction Conditions | Primary Product | Key Characteristics |

|---|---|---|

| 1N HCl, reflux, 1 hr | D-4 | Acid-stable derivative |

This degradation pathway suggests cleavage at the stearoyl-lysine bond under strong acidic conditions .

Base-Catalyzed Degradation

Treatment with 0.1N NaOH (room temperature, 5 hours) produces:

| Reaction Conditions | Main Product | Structural Change |

|---|---|---|

| 0.1N NaOH, RT, 5 hr | D-1 | Saponification of ester bonds |

The alkaline environment preferentially attacks ester linkages in the molecule .

Thermal Decomposition Pathways

Heating aqueous solutions under reflux (4 hours) generates multiple degradation products:

| Temperature | Duration | Products Formed | Degradation Mechanism |

|---|---|---|---|

| 100°C | 4 hr | D-1, D-2, D-3, D-4 | Hydrolytic cleavage and oxidation |

This multi-pathway decomposition suggests complex thermal degradation kinetics involving both hydrolysis and oxidative processes .

Structural Vulnerabilities

Key reactive sites identified:

-

Stearoyl-lysine linkage : Susceptible to acid/base hydrolysis

-

Muramoyl peptide bonds : Prone to thermal degradation

-

Ester groups : Alkaline hydrolysis targets

The compound maintains stability in solid-state formulations but requires protection from moisture due to its hygroscopic nature . These findings have direct implications for pharmaceutical formulation strategies and storage requirements.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : Muroctasin serves as a crucial building block in the synthesis of more complex molecules, facilitating advancements in chemical research and development.

Biology

- Cellular Processes : Research has indicated that this compound plays a role in various cellular processes, including cytokine production and modulation of immune responses .

Medicine

- Therapeutic Potential : this compound has been investigated for its ability to enhance immune responses in patients undergoing chemotherapy or suffering from immunocompromised conditions. Clinical trials have demonstrated its efficacy in restoring leukocyte counts post-chemotherapy, suggesting its potential as an adjunct therapy in cancer treatment .

- Anti-inflammatory Effects : Studies have shown that this compound can suppress inflammatory responses, making it a candidate for treating inflammatory diseases and conditions such as eczema and atopic dermatitis .

Industry

- Development of Novel Materials : In industrial applications, this compound is explored for its potential in creating innovative materials that leverage its biochemical properties.

Clinical Trials on Cancer Patients

A series of clinical trials involving this compound were conducted on cancer patients receiving chemotherapy. The results indicated that:

- Restoration of Leukocyte Counts : Patients receiving this compound showed a significant increase in neutrophil counts compared to control groups .

- Dosage Efficacy : The trials established a dose-dependent relationship where higher doses resulted in more pronounced effects on leukocyte recovery .

Anti-inflammatory Applications

Research focused on the anti-inflammatory properties of this compound highlighted its effectiveness in reducing symptoms associated with inflammatory skin diseases:

- Eczema Treatment : this compound was tested in patients with atopic eczema, showing promising results in symptom alleviation and skin barrier restoration .

- Mechanistic Insights : The compound was found to modulate cytokine levels, leading to decreased inflammation markers in treated individuals .

Data Tables

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Synthesis Building Block | Facilitates complex molecule creation |

| Biology | Immune Modulation | Enhances cytokine production |

| Medicine | Cancer Treatment | Restores leukocyte counts post-chemotherapy |

| Industry | Material Development | Explored for innovative applications |

Mecanismo De Acción

The mechanism of action of Muroctasin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing downstream signaling cascades. This interaction can lead to various biological effects, depending on the context and concentration of the compound.

Comparación Con Compuestos Similares

Similar Compounds

- UDP-2-acetamido-3-amino-2,3-dideoxy-glucuronate

- 2-Acetamido-4-(4-bromo-phenyl)-thiazole

- 4-Acetamido-2-diethylaminomethylphenol

Uniqueness

Compared to similar compounds, Muroctasin stands out due to its unique combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Propiedades

IUPAC Name |

2-[[4-[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-(octadecanoylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H78N6O13/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-34(52)45-26-21-20-22-32(42(58)59)48-35(53)25-24-31(39(44)55)49-40(56)28(2)46-41(57)29(3)61-38-36(47-30(4)51)43(60)62-33(27-50)37(38)54/h28-29,31-33,36-38,43,50,54,60H,5-27H2,1-4H3,(H2,44,55)(H,45,52)(H,46,57)(H,47,51)(H,48,53)(H,49,56)(H,58,59) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHUGQZRBPETJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H78N6O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868466 | |

| Record name | 2-({4-[2-(2-{[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanamido)propanamido]-5-amino-5-oxopentanoyl}amino)-6-(octadecanoylamino)hexanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78113-36-7 | |

| Record name | N-Acetylmuramyl-ala-D-isoglutaminyl-N-epsilon-stearoyl-lys | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.